1-Benzyl-3-(bromomethyl)piperidin-4-ol
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Overview
Description
1-Benzyl-3-(bromomethyl)piperidin-4-ol is a chemical compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by a benzyl group attached to the nitrogen atom, a bromomethyl group at the third position, and a hydroxyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-(bromomethyl)piperidin-4-ol can be synthesized through a multi-step process. One common method involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Bromomethylation: The bromomethyl group is introduced at the third position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Hydroxylation: The hydroxyl group is introduced at the fourth position through oxidation reactions using reagents like sodium borohydride followed by oxidation with hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(bromomethyl)piperidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the bromomethyl group or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Products include azido derivatives or thiol-substituted piperidines.
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include de-brominated piperidines or fully reduced piperidines.
Scientific Research Applications
1-Benzyl-3-(bromomethyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(bromomethyl)piperidin-4-ol depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or as an inhibitor of specific enzymes. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidin-4-ol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)piperidin-4-ol: Lacks the benzyl group, reducing its lipophilicity and potential receptor binding affinity.
1-Benzyl-4-hydroxypiperidine:
Uniqueness
1-Benzyl-3-(bromomethyl)piperidin-4-ol is unique due to the presence of both the benzyl and bromomethyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C13H18BrNO |
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Molecular Weight |
284.19 g/mol |
IUPAC Name |
1-benzyl-3-(bromomethyl)piperidin-4-ol |
InChI |
InChI=1S/C13H18BrNO/c14-8-12-10-15(7-6-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
InChI Key |
FQIMZEQVHNVXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)CBr)CC2=CC=CC=C2 |
Origin of Product |
United States |
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